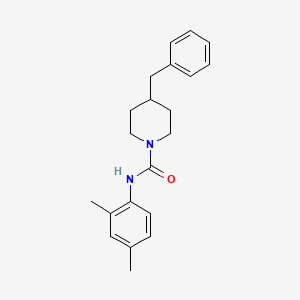![molecular formula C15H24N2O4S2 B10972125 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide](/img/structure/B10972125.png)
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the piperidine ring through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Coupling with Phenyl Ring: The final step involves coupling the sulfonylated piperidine with a phenyl ring substituted with ethanesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield amines or alcohols.
Substitution: May yield substituted derivatives with different functional groups.
Scientific Research Applications
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active site or allosteric site of enzymes, thereby blocking their activity.
Modulate Receptors: By binding to receptors on cell surfaces, influencing signal transduction pathways.
Disrupt Cellular Processes: By interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide: A related compound with similar structural features but different functional groups.
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide: Another similar compound with variations in the substituents attached to the phenyl ring.
Uniqueness
N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}ethanesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H24N2O4S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]ethanesulfonamide |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-22(18,19)16-14-5-7-15(8-6-14)23(20,21)17-10-12(2)9-13(3)11-17/h5-8,12-13,16H,4,9-11H2,1-3H3 |
InChI Key |
ATNLBJXISDCFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


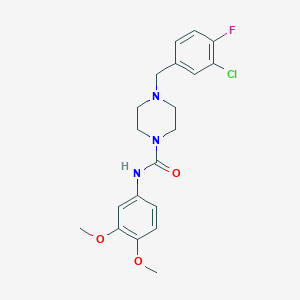
![N-[3-(dimethylamino)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10972048.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10972049.png)
![4-methyl-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10972051.png)
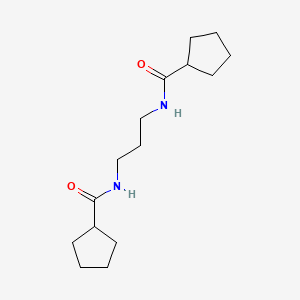
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10972068.png)
![5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10972082.png)
![6-Amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10972083.png)
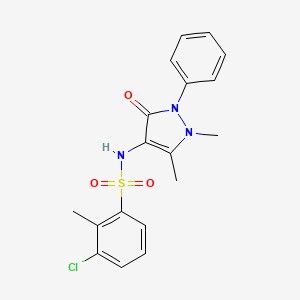
![N-(3-acetylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10972098.png)
![N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10972102.png)
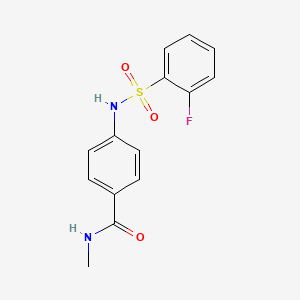
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972114.png)
